4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
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Overview
Description
4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a diethylamino group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves the reaction of substituted benzamides with cyanoacetyl derivatives. One common method includes the treatment of substituted aryl amines with alkyl cyanoacetates under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-(diethylamino)phenyl)-N-(3-pyridinylmethyl)acrylamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
90290-97-4 |
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Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H21N3O2/c1-3-24(4-2)21(26)19(14-16-8-6-5-7-9-16)23-20(25)18-12-10-17(15-22)11-13-18/h5-14H,3-4H2,1-2H3,(H,23,25) |
InChI Key |
UBPIHSKDHPDKFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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